molecular formula C20H22N2O4S B3202411 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1021209-06-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3202411
CAS No.: 1021209-06-2
M. Wt: 386.5 g/mol
InChI Key: FKEIECSNJGHMOJ-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic small molecule characterized by an indolin core modified at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 2-methoxy-5-methylbenzenesulfonamide substituent. The cyclopropane ring introduces conformational rigidity, which may enhance binding affinity to target proteins by reducing entropy loss upon interaction . Structural determination of such compounds often employs crystallographic tools like SHELX software .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIECSNJGHMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, while the methoxy and methylbenzenesulfonamide groups are added via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could act as an inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in pain and inflammation .

Comparison with Similar Compounds

Cyclopropanecarbonyl vs. Cyclopentanecarbonyl Derivatives

A closely related analog, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide (), replaces the cyclopropane ring with a cyclopentane group. Key differences include:

  • Steric Effects : The larger cyclopentane may introduce steric hindrance, limiting access to hydrophobic binding pockets.
  • Metabolic Stability : Cyclopropane’s strain might increase susceptibility to enzymatic degradation compared to cyclopentane.
Compound Acyl Group Rigidity Steric Profile Metabolic Stability
Target Compound Cyclopropanecarbonyl High Compact Moderate
Cyclopentane Analog () Cyclopentanecarbonyl Moderate Bulky Higher

Sulfonamide vs. Carboxamide Functional Groups

describes N-(benzoylphenyl)-5-substituted indole carboxamides , which share an indole core but feature carboxamide linkages instead of sulfonamides. Key distinctions:

  • Acidity: Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15), enhancing hydrogen-bond donor capacity and solubility in physiological environments.
  • Bioavailability : Sulfonamides may exhibit better membrane permeability due to their ionization profile.
  • Target Selectivity : The sulfonamide’s electronegative sulfur atom could engage in unique dipole interactions with protein targets.
Compound Type Functional Group Acidity (pKa) Hydrogen-Bond Capacity
Target Compound Sulfonamide ~10 High
Indole Carboxamides () Carboxamide ~15 Moderate

Core Structure Variations: Indolin vs. Piperidin

highlights 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one , which replaces the indolin core with a piperidin ring. Differences include:

  • Aromaticity : The indolin core’s aromatic system may facilitate π-π stacking with aromatic residues in target proteins, unlike the saturated piperidin.
  • Spatial Orientation : Piperidin’s chair conformation could alter the spatial presentation of the cyclopropanecarbonyl group.
Compound Core Structure Aromaticity Conformational Flexibility
Target Compound Indolin Yes Moderate
Piperidin-Based () Piperidin No High

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This sulfonamide derivative features a unique indoline structure, which is known for its diverse pharmacological properties. The compound's design aims to enhance its interaction with biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 372.4 g/mol
  • IUPAC Name : N-(1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide

The compound incorporates a cyclopropanecarbonyl group, an indoline moiety, and a sulfonamide functional group, which collectively contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC19_{19}H20_{20}N2_{2}O4_{4}S
Molecular Weight372.4 g/mol
IUPAC NameN-(1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of receptor activity. The sulfonamide group is known for its ability to interfere with various biochemical pathways, including those involved in inflammatory processes and cancer cell proliferation.

Pharmacological Studies

Research indicates that compounds within the sulfonamide class often demonstrate significant anti-inflammatory and anticancer properties. For instance, studies have shown that similar sulfonamides can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain response .

Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that compounds with similar structural features can inhibit COX-2 activity, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary research has indicated that sulfonamide derivatives may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the indoline structure or the sulfonamide group can significantly alter its potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Altering the methoxy groupEnhances solubility and bioavailability
Modifying cyclopropanecarbonylAffects binding affinity to target proteins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

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